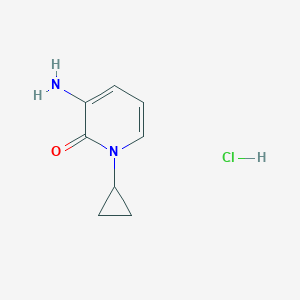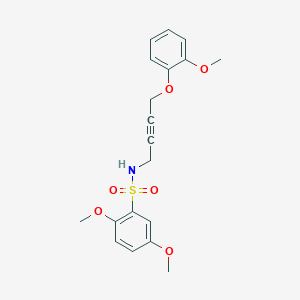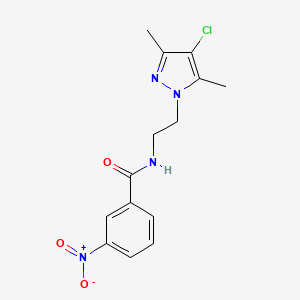
3-Amino-1-cyclopropylpyridin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-cyclopropylpyridin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2470439-51-9 . It has a molecular weight of 186.64 . The compound is a heterocyclic compound consisting of a pyridine ring, an amino group, and a cyclopropyl moiety.
Synthesis Analysis
The synthesis of similar compounds like 3-Aminopyridin-2(1H)-ones involves the interaction of 1,3-diketones with chloroacetamide . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider , circular dichroism spectroscopy , and MolView .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using principles of chemical reactor analysis and chemical analysis techniques .It is stored at room temperature . The physical and chemical properties of similar compounds can be analyzed using various methods .
Scientific Research Applications
Organo- and Hydrogels Derived from Cyclo(L-Tyr-L-Lys) and Its ε-Amino Derivatives
Research has explored the gelation properties of cyclo(L-Tyr-L-Lys) derivatives in polar organic solvents and water, indicating potential applications in drug delivery systems and material science. The study reveals the significance of intermolecular hydrogen bonding in self-aggregation and proposes a molecular packing model based on X-ray powder diffraction data (Xie, Zhang, Ye, & Feng, 2009).
Stereoselective Photodimerization of 2-Aminopyridine Hydrochloride
This research demonstrates the role of cucurbit[7]uril in mediating the stereoselective photodimerization of 2-aminopyridine hydrochloride, leading to the formation of specific isomers. Such processes are crucial for the synthesis of complex organic molecules and have implications for the development of new materials and pharmaceuticals (Wang, Yuan, & Macartney, 2006).
Anticancer Activity of M(II)-Arene Complexes of 3-Hydroxy-2(1H)-Pyridones
The study on Ru(II)- and Os(II)-arene complexes with alkoxycarbonylmethyl-3-hydroxy-2-pyridone ligands highlights their rapid interaction with amino acids and proteins, impacting their anticancer efficacy. This research underscores the potential of hydroxypyr(id)ones as ligands in designing organometallic anticancer agents with tunable properties (Hanif, Henke, Meier, Martic, Labib, Kandioller, Jakupec, Arion, Kraatz, Keppler, & Hartinger, 2010).
Novel Selective Cannabinoid CB2 Receptor Agonist
The characterization of a novel cannabinoid CB2 receptor agonist highlights its potential to prevent cisplatin-induced nephrotoxicity. This finding could be instrumental in developing new therapeutic strategies for protecting renal function in patients undergoing chemotherapy (Mukhopadhyay et al., 2016).
Conformation and Anion Binding Properties of Cyclic Hexapeptides
This research presents cyclic hexapeptides containing hydroxyproline and 6-aminopicolinic acid subunits, exploring their conformation, solubility, and receptor properties. Such studies are vital for understanding the molecular recognition processes and designing new receptors for biochemical applications (Kubik & Goddard, 2002).
Safety and Hazards
The safety information for “3-Amino-1-cyclopropylpyridin-2-one;hydrochloride” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to follow these guidelines to ensure safety while handling this compound.
properties
IUPAC Name |
3-amino-1-cyclopropylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h1-2,5-6H,3-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOCRXJYMZBASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C(C2=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)
![6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2867818.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2867822.png)


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)


